molecular formula C15H21BO2 B11767217 2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B11767217
M. Wt: 244.14 g/mol
InChI Key: KRBDLBBKFWUBQY-DHZHZOJOSA-N
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Description

2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with a cinnamyl group attached to the boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cinnamyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, under mild conditions. The reaction proceeds via the formation of a boronate ester intermediate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The cinnamyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products

    Oxidation: Boronic acids and borates.

    Reduction: Boranes and other reduced boron compounds.

    Substitution: Various substituted boronic esters.

Scientific Research Applications

2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which makes it useful in catalysis and molecular recognition. The dioxaborolane ring provides stability to the compound, allowing it to participate in various chemical reactions without decomposition.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the cinnamyl group.

    2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an allyl group instead of a cinnamyl group.

    2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a benzyl group instead of a cinnamyl group.

Uniqueness

2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cinnamyl group, which imparts distinct reactivity and properties compared to other boronic esters. The cinnamyl group can participate in additional reactions, such as electrophilic aromatic substitution, making this compound versatile in organic synthesis.

Properties

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-3-phenylprop-2-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-11H,12H2,1-4H3/b11-8+

InChI Key

KRBDLBBKFWUBQY-DHZHZOJOSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C/C=C/C2=CC=CC=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=CC2=CC=CC=C2

Origin of Product

United States

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